molecular formula C13H15N3O3S B2838313 1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034543-71-8

1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Numéro de catalogue: B2838313
Numéro CAS: 2034543-71-8
Poids moléculaire: 293.34
Clé InChI: YYSPRJCRFILAFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused with a substituted isoxazole moiety. The benzo[c][1,2,5]thiadiazole system is a bicyclic structure containing sulfur and nitrogen atoms, while the 3,5-dimethylisoxazol-4-ylmethyl group introduces steric and electronic modifications.

Propriétés

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-11(10(2)19-14-9)8-16-13-7-5-4-6-12(13)15(3)20(16,17)18/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSPRJCRFILAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of 3,5-dimethylisoxazole with appropriate reagents under controlled conditions.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced by reacting the isoxazole intermediate with suitable thiadiazole precursors, such as hydrazonoyl halides, in the presence of a base like triethylamine.

    Final Coupling and Oxidation: The final step involves coupling the isoxazole-thiadiazole intermediate with a methyl group and subsequent oxidation to form the 2,2-dioxide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the process and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halides, alkyl groups, or acyl groups.

Applications De Recherche Scientifique

1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Key Observations :

  • The target compound’s benzo[c][1,2,5]thiadiazole core is distinct from the monocyclic 1,3,4-thiadiazole systems in and .
  • The 3,5-dimethylisoxazole substituent introduces steric bulk and electron-withdrawing effects, contrasting with the 4-nitrophenyl or hydrazone groups in other analogs .

Key Observations :

  • The synthesis of 1,3,4-thiadiazoles (e.g., compounds 13a–13d) involves cyclization of hydrazine derivatives with hydrazonoyl chlorides in ethanol under mild conditions .
  • In contrast, quinazoline-thiadiazole hybrids require multi-step sequences, including alkylation and cyclization with thioglycolic acid .

Pharmacological Activities

Biological activities of thiadiazole derivatives are highly substituent-dependent:

Compound Type Tested Activity Efficacy (vs. Standards) Reference
1,3,4-Thiadiazole derivatives Antimicrobial (E. coli, C. albicans) 4 compounds outperformed peers
Quinazoline-thiadiazole hybrids Analgesic (rodent models) Moderate to high activity
Benzodioxine-thiadiazole Not reported in evidence N/A

Key Observations :

  • 1,3,4-Thiadiazole derivatives with 4-nitrophenyl and pyrazole groups (e.g., compounds 13a–13d) showed superior antimicrobial activity, likely due to enhanced electron-withdrawing effects and lipophilicity .
  • Quinazoline-thiadiazole hybrids exhibited analgesic activity, with triazole and thiazole substituents contributing to receptor interactions .

Activité Biologique

The compound 1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H12N4O2S
  • Molecular Weight : 284.31 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that certain thiadiazole compounds can effectively inhibit the growth of various bacterial strains. For example, some derivatives demonstrated an MIC range from 1.95 µg/mL (against Staphylococcus spp.) to 15.62 µg/mL (against Enterococcus faecalis) .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties:

  • Compounds similar to the one in focus have shown promising results in suppressing cancer cell growth. For example, indolyl-thiadiazoles exhibited IC50 values as low as 1.5 µM against pancreatic cancer cells . This suggests a potential for developing new anticancer agents based on the thiadiazole scaffold.

Anti-Tubercular Activity

Several studies have explored the anti-tubercular activity of thiadiazole derivatives:

  • A fragment-based drug design approach led to the synthesis of new compounds with potent activity against Mycobacterium tuberculosis. One derivative showed an EC of 0.072 μM and an elimination half-life of 19 minutes . This highlights the potential of thiadiazoles in treating tuberculosis.

The biological activity of thiadiazoles is often attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as inhibitors for enzymes critical to microbial survival or cancer cell proliferation.
  • Cell Membrane Disruption : Some compounds disrupt bacterial cell membranes, leading to cell death.

Case Studies and Research Findings

A selection of recent studies illustrates the biological efficacy of thiadiazole derivatives:

StudyCompoundActivityMIC/IC50 Values
Villemagne et al. (2020)BDM 71,339Anti-tubercularEC = 0.072 μM
Parikh et al. (2020)Various oxadiazolesAnti-TBMIC = 0.25 µg/mL
Upare et al. (2019)Styryl oxadiazolesAnti-TBMIC = 0.045 µg/mL
Indolyl-Thiadiazoles (2010)Indolyl-thiadiazolesAnticancerIC50 = 1.5 µM

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.